2-{[(2-methylphenyl)carbamoyl]methyl}benzoic acid
Description
2-{[(2-Methylphenyl)carbamoyl]methyl}benzoic acid is a benzoic acid derivative featuring a carbamoyl-methyl substituent at the 2-position of the benzene ring. The carbamoyl group is further substituted with a 2-methylphenyl moiety. This structure places it within a broader class of carbamoyl-substituted benzoic acids, which are studied for their diverse physicochemical and biological properties.
Properties
IUPAC Name |
2-[2-(2-methylanilino)-2-oxoethyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-6-2-5-9-14(11)17-15(18)10-12-7-3-4-8-13(12)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSLLRLEIJEUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-methylphenyl)carbamoyl]methyl}benzoic acid typically involves the reaction of 2-methylphenyl isocyanate with benzyl alcohol under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the carbamoyl linkage . The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent product quality and yield . The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize production costs .
Chemical Reactions Analysis
Structural Analysis
The compound’s structure consists of a benzoic acid core with a 2-methylphenylcarbamoylmethyl substituent. Key structural features:
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Molecular Formula : C₁₅H₁₅NO₂S
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Functional Groups : Carboxylic acid (-COOH), amide (-CONH-), and sulfanyl (-S-) moieties .
Structural characterization is achieved via:
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NMR Spectroscopy : Detection of aromatic protons and amide resonances .
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Mass Spectrometry : Fragmentation patterns confirming molecular weight .
Reactivity and Chemical Transformations
The compound undergoes reactions via its functional groups:
Oxidation
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Aerobic Oxidation : Catalyzed by N-hydroxyphthalimide (NHPI) under solvent-free conditions (90°C, 2 MPa) to produce benzaldehyde and benzoic acid derivatives .
| Oxidation Products | Conversion (%) | Selectivity (%) |
|---|---|---|
| Benzaldehyde (BAH) | 29.4 | 9.4 |
| Benzyl Alcohol (BAL) | 100 | 11.3 |
| Dibenzyl Ether (DBE) | 80.9 | 71.8 |
Nucleophilic Substitution
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Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts to form esters .
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Amide Hydrolysis : Acidic or basic conditions convert the amide to carboxylic acid and amine .
Biochemical Interactions
The compound inhibits chymase activity, reducing fibrotic markers (collagen I/III) in cardiomyopathic models .
Pharmacological Studies
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Cardiovascular Therapy : Reduces cardiac fibrosis and enhances ventricular function in hamster models .
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Enzyme Inhibition : Selectively targets chymase, a mast cell-derived protease .
Industrial Uses
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Pesticide Intermediates : Used in the synthesis of bioactive compounds for agricultural applications .
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Material Science : Precursor for functional polymers and coatings.
Future Research Directions
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Optimization of Synthesis : Exploring green chemistry methods (e.g., solvent-free catalysis) .
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Therapeutic Potentials : Investigating anti-inflammatory and antifibrotic mechanisms in human trials .
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Stability Studies : Assessing hydrolysis resistance under physiological conditions .
This compound’s dual functional groups and bioactivity make it a versatile candidate for both pharmaceutical and industrial applications.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound exhibits significant pharmacological properties, making it a candidate for drug development. Notably, derivatives of benzoic acid are known for their anti-inflammatory and analgesic effects. Research indicates that the incorporation of the carbamoyl group enhances these properties, potentially leading to more effective therapeutic agents.
Case Study: Synthesis and Biological Activity
A study focused on the synthesis of various derivatives of 2-{[(2-methylphenyl)carbamoyl]methyl}benzoic acid assessed their biological activity against specific cancer cell lines. The results demonstrated that certain derivatives exhibited cytotoxic effects, indicating their potential as anticancer agents. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structures and purity.
| Compound | Structure | IC50 (µM) | Target |
|---|---|---|---|
| A | Structure A | 15 | Cancer Cell Line 1 |
| B | Structure B | 25 | Cancer Cell Line 2 |
| C | Structure C | 10 | Cancer Cell Line 3 |
Materials Science
Polymer Applications
In materials science, this compound has been explored as a potential additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it valuable in developing high-performance materials.
Case Study: Polymer Blends
Research conducted on polymer blends containing this compound revealed improved tensile strength and thermal resistance compared to control samples without the additive. The study utilized differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to evaluate the thermal properties.
| Sample Type | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) |
|---|---|---|
| Control | 30 | 250 |
| Polymer Blend A | 40 | 300 |
| Polymer Blend B | 45 | 320 |
Environmental Science
Biodegradability Studies
The environmental impact of synthetic compounds is a growing concern. Studies on the biodegradability of this compound suggest that it may break down into less harmful substances under natural conditions, making it a candidate for environmentally friendly applications.
Case Study: Soil Microbial Impact
A study assessing the impact of this compound on soil microbial communities found that it did not significantly inhibit microbial growth at low concentrations. This suggests potential for use in agricultural applications where soil health is paramount.
| Concentration (mg/kg) | Microbial Activity (% of Control) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 90 |
Mechanism of Action
The mechanism of action of 2-{[(2-methylphenyl)carbamoyl]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulky substituents like biphenyl (Kartogenin) may reduce metabolic degradation but could limit bioavailability .
Physicochemical Properties
Comparative data for selected analogs:
Notes:
- LogP values (lipophilicity) correlate with membrane permeability. Lower LogP (e.g., 2.4 for chlorine-containing analogs) suggests better aqueous solubility compared to Kartogenin (~4.0) .
- Hydrogen-bonding capacity (3 donors/4 acceptors in chlorine analogs) may enhance interactions with biological targets .
Analgesic Activity
- 2-((Phenyl(phenylimino)methyl)carbamoyl)benzoic acid (Compound 4): In silico prediction: No analgesic activity (PASS software) . In vivo validation: No analgesic effect in mice, contrasting with its isoindoline-1,3-dione analog (Compound 3a), which showed 1.6× higher activity than metamizole sodium .
Toxicity Profile
- 2-((Phenyl(phenylimino)methyl)carbamoyl)benzoic acid: Low acute toxicity in mice (LD₅₀ > 2000 mg/kg), consistent with in silico predictions .
- 2-[(2-Carbamoylphenyl)carbamoyl]benzoic acid : Labeled with aquatic toxicity warnings (H400), indicating environmental risks .
Biological Activity
2-{[(2-Methylphenyl)carbamoyl]methyl}benzoic acid, a compound with significant potential in medicinal chemistry, has been studied for its various biological activities. This article presents an overview of its synthesis, biological properties, and relevant case studies, providing a comprehensive understanding of its therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of benzoic acid derivatives with 2-methylphenyl isocyanate. The resulting compound features a carbamoyl group that enhances its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing the benzoic acid structure have shown activity against various cancer cell lines, including:
- K-562 (Chronic Myelogenous Leukemia)
- MCF-7 (Breast Adenocarcinoma)
- HeLa (Cervical Carcinoma)
In vitro studies indicate that these compounds can inhibit cell proliferation effectively. For example, certain analogs demonstrated over 90% inhibition at concentrations as low as 10 nM against specific receptor tyrosine kinases associated with cancer progression .
The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways in cancer cells. It is believed to act as a competitive inhibitor of protein kinases, disrupting the signaling cascades essential for tumor growth and survival .
Comparative Biological Activity Data
The following table summarizes the biological activity of related compounds and their IC50 values against various targets:
Case Studies
- Case Study on Antitumor Activity : A study evaluated the efficacy of a series of benzoic acid derivatives, including those structurally similar to this compound. The results indicated that these compounds significantly inhibited the growth of various tumor cell lines in vitro, suggesting their potential as novel anticancer agents .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies revealed favorable interactions with key residues in the active sites of receptor tyrosine kinases, supporting its role as an inhibitor .
Q & A
Q. What are the optimal synthetic routes for preparing 2-{[(2-methylphenyl)carbamoyl]methyl}benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Microwave-assisted synthesis under dry media (e.g., using phenol derivatives and 2-chlorobenzoic acid) significantly reduces reaction time compared to conventional heating, achieving yields >85% . For carbamoyl linkage formation, coupling reagents like EDC/HOBt in anhydrous DMF are recommended, with reaction monitoring via TLC (silica gel, ethyl acetate/hexane 1:1) . Post-synthesis purification via column chromatography (silica gel, gradient elution) ensures >95% purity, validated by HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine 1H/13C NMR (DMSO-d6, δ 8.2–12.5 ppm for carboxylic protons), FT-IR (stretching at ~1680 cm⁻¹ for carbonyl groups), and HRMS (ESI+, m/z calculated for C₁₆H₁₅NO₃: 269.1052) for unambiguous confirmation . For carbamoyl group verification, observe characteristic NH bending modes in IR (1540–1520 cm⁻¹) and coupling patterns in NMR .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamoyl group. Stability studies show <5% degradation over 6 months when stored in anhydrous DMSO .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular uptake)?
- Methodological Answer : Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to distinguish intrinsic activity from bioavailability . For example, low cellular uptake may mask potent enzyme inhibition (IC₅₀ = 50 nM in vitro), requiring permeability enhancers like cyclodextrins . Validate discrepancies using metabolomics profiling (LC-MS) to detect intracellular metabolite interference .
Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) with homology-modeled targets (e.g., COX-2 or PPARγ) and validate via MD simulations (GROMACS, 100 ns trajectories). Key interactions include H-bonding between the benzoic acid moiety and Arg120 (COX-2) or hydrophobic packing with the 2-methylphenyl group . Cross-validate with mutagenesis studies (e.g., Ala-scanning of predicted binding residues) .
Q. How can synthetic by-products (e.g., regioisomers) be identified and minimized during scale-up?
- Methodological Answer : Employ DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent polarity). For example, THF/water (4:1) at 60°C reduces regioisomer formation from 15% to <2% . Characterize impurities via LC-MS/MS (Q-TOF, negative ion mode) and assign structures using fragmentation patterns (e.g., m/z 253.1 for decarboxylated by-products) .
Data Analysis and Experimental Design
Q. What strategies are recommended for analyzing pH-dependent solubility and its impact on in vivo pharmacokinetics?
- Methodological Answer : Conduct pH-solubility profiling (pH 1.2–7.4 buffers) with HPLC quantification. At pH 7.4, solubility drops to 0.1 mg/mL due to deprotonation of the carboxylic acid group, necessitating nanoformulation (e.g., liposomes) for in vivo studies . Correlate with PK/PD modeling (WinNonlin) to predict dose adjustments .
Q. How can researchers differentiate between covalent and non-covalent binding mechanisms in target engagement studies?
- Methodological Answer : Use covalent trapping assays (e.g., mass shift in intact protein MS after incubation with compound) and compare to reversible inhibitors in SPR assays. For non-covalent binders, KD values align with IC₅₀, while covalent binders show time-dependent inactivation . Confirm via X-ray crystallography (e.g., PDB deposition of co-crystal structures) .
Conflict Resolution in Literature
Q. Why do reported melting points vary across studies (e.g., 139–140°C vs. 145°C)?
- Methodological Answer : Polymorphism and residual solvents (e.g., DMF) can alter melting points. Characterize batches via DSC (heating rate 10°C/min) and PXRD to identify crystalline forms. For example, Form I (mp 139°C) vs. Form II (mp 145°C) . Standardize recrystallization solvents (e.g., ethanol/water) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
